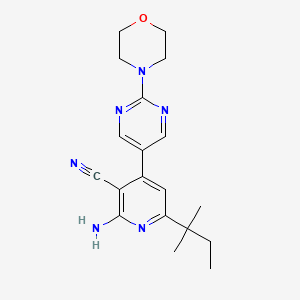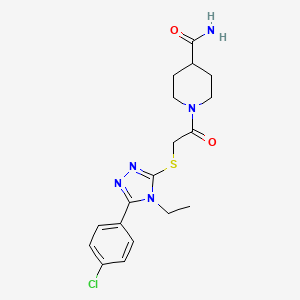![molecular formula C14H20N2O2S B5297760 2-[(4-methylphenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5297760.png)
2-[(4-methylphenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-methylphenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, forming a pyrrolopyrazine scaffold.
Preparation Methods
The synthesis of 2-[(4-methylphenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine involves several synthetic routes. One common method is the cyclization of appropriate precursors under specific reaction conditions. For instance, a one-pot cascade and metal-free reaction can be employed to synthesize trisubstituted pyrrolopyrazines . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
2-[(4-methylphenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the pyrrolopyrazine scaffold .
Scientific Research Applications
This compound has been extensively studied for its biological activities. It exhibits antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties . These activities make it a valuable scaffold for drug discovery and development. In addition to its pharmaceutical applications, 2-[(4-methylphenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine is also used in the synthesis of organic materials and natural products .
Mechanism of Action
The mechanism of action of 2-[(4-methylphenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membranes. Similarly, its anti-inflammatory effects could be due to the inhibition of cyclooxygenase enzymes or modulation of inflammatory cytokines .
Comparison with Similar Compounds
2-[(4-methylphenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine can be compared with other pyrrolopyrazine derivatives. Similar compounds include trisubstituted pyrrolopyrazines and 5H-pyrrolo[2,3-b]pyrazine derivatives . While these compounds share a common pyrrolopyrazine scaffold, they exhibit different biological activities. For example, 5H-pyrrolo[2,3-b]pyrazine derivatives are more active as kinase inhibitors, whereas pyrrolo[1,2-a]pyrazine derivatives show stronger antimicrobial and antiviral activities .
Properties
IUPAC Name |
2-(4-methylphenyl)sulfonyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c1-12-4-6-14(7-5-12)19(17,18)16-10-9-15-8-2-3-13(15)11-16/h4-7,13H,2-3,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVIWFIEOVGCHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN3CCCC3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200046 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(E)-3-[4-(2,3-dihydro-1H-inden-5-yloxy)-2,3,5,6-tetrafluorophenyl]prop-2-enyl]morpholine;hydrochloride](/img/structure/B5297698.png)
![N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B5297706.png)
![methyl 6-methyl-2-{[(2-pyrimidinylthio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5297709.png)
![4-methoxy-N-[3-(methylsulfanyl)phenyl]-3-(morpholin-4-ylcarbonyl)benzenesulfonamide](/img/structure/B5297720.png)
![N-(4-{[4-(3-chloro-2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B5297734.png)
![N-[(1S*,2R*)-2-(cyclohexylamino)cyclobutyl]-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide](/img/structure/B5297740.png)
![8-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5297750.png)
![11-[2-(2-Methoxyphenyl)ethyl]-4,8-dimethyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one](/img/structure/B5297758.png)

![5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5297768.png)
![7-{[4-(TETRAHYDRO-2-FURANYLCARBONYL)PIPERAZINO]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE](/img/structure/B5297782.png)
![3-hydroxy-4-(4-methoxybenzoyl)-5-(3-phenoxyphenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5297783.png)

